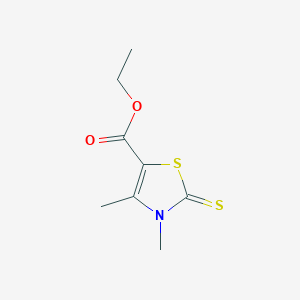
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide, commonly known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
CPP is a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. CPP binds to the NMDA receptor at the glycine site, preventing the binding of glycine and reducing the activity of the receptor. This results in a decrease in the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the induction of LTP and impair learning and memory in animal models. CPP has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. The compound has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. CPP has also been shown to have anticonvulsant effects and reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. CPP has also been shown to be stable under various conditions, making it suitable for long-term storage. However, CPP has some limitations for lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in some experiments. CPP also has some toxicity concerns, which may limit its use in certain applications.
Orientations Futures
CPP has several potential future directions for research. The compound has been shown to have neuroprotective effects, making it a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and traumatic brain injury. CPP has also been shown to have anticonvulsant effects, making it a potential candidate for the development of drugs for the treatment of epilepsy. Further research is needed to explore the full potential of CPP and its derivatives in various applications.
Méthodes De Synthèse
CPP can be synthesized using different methods, including the reaction of 1-cyanomethyl-4-phenylpiperazine with 3-bromo-propanoic acid or the reaction of 1-cyanomethyl-4-phenylpiperazine with 3-chloropropanoic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
CPP has been used in various scientific research applications, including neuroscience, pharmacology, and drug discovery. CPP has been shown to cross the blood-brain barrier, making it useful in studying the central nervous system. The compound has been used to study the role of NMDA receptors in synaptic plasticity and learning and memory. CPP has also been used in drug discovery to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c16-7-8-17-15(20)6-9-18-10-12-19(13-11-18)14-4-2-1-3-5-14/h1-5H,6,8-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULWTWMBEWTUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NCC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

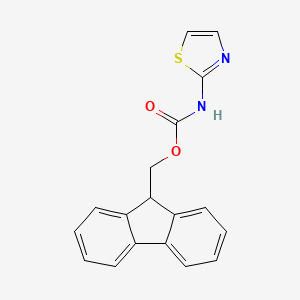
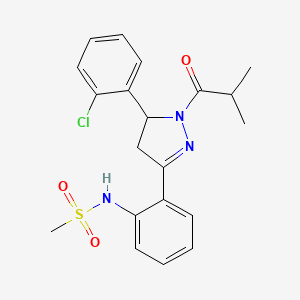
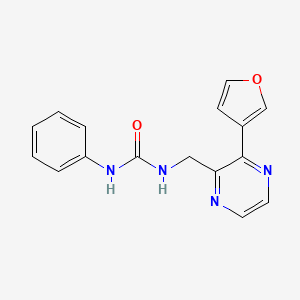
![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)
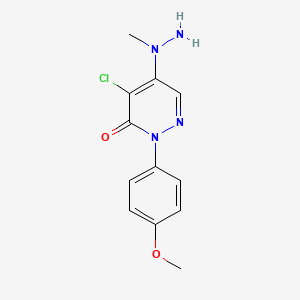
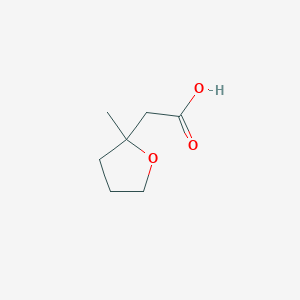

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)
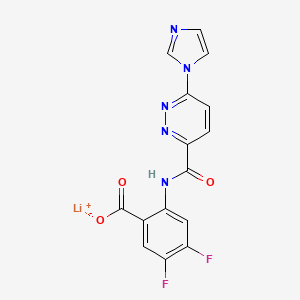
![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)
![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)
![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)
![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)
